In Vivo Potency vs. AUDA
trans-AUCB demonstrates superior in vivo potency compared to the historical sEH inhibitor AUDA. In an LPS-induced murine inflammation model, a 1 mg/kg oral dose of trans-AUCB produced a better therapeutic effect than a 10-fold higher 10 mg/kg oral dose of AUDA-butyl ester at the 6-hour time point [1].
| Evidence Dimension | In Vivo Anti-inflammatory Efficacy (Plasma Epoxide/Diol Ratio Reversal) |
|---|---|
| Target Compound Data | 1 mg/kg (p.o.) produced better effect |
| Comparator Or Baseline | AUDA-butyl ester, 10 mg/kg (p.o.) |
| Quantified Difference | Superior efficacy at 1/10th the dose |
| Conditions | LPS-induced murine inflammation model, measurement at 6 h post-treatment |
Why This Matters
This translates to lower required dosage and potentially reduced off-target exposure or toxicity, making trans-AUCB more cost-effective and safer for chronic preclinical studies.
- [1] Liu, J.-Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology, 156(2), 284-296. View Source
